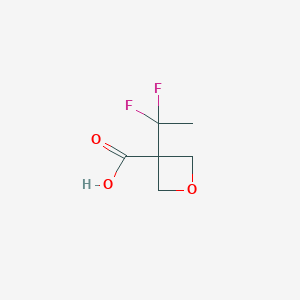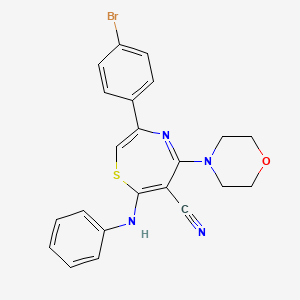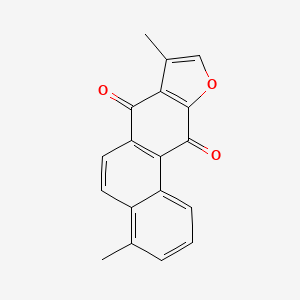
Isotanshinone I
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Isotanshinone I has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Studies have shown its potential in modulating biological pathways, particularly in inflammation and apoptosis.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antioxidant properties. .
Industry: this compound is used in the development of pharmaceuticals and nutraceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isotanshinone I involves several steps, starting from the extraction of the raw material from Salvia miltiorrhiza. The process includes:
Extraction: The roots of Salvia miltiorrhiza are dried and ground into a fine powder. The powder is then subjected to solvent extraction using ethanol or methanol.
Isolation: The extract is concentrated and subjected to chromatographic techniques to isolate this compound.
Purification: The isolated compound is further purified using recrystallization or other purification methods to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: Isotanshinone I undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its hydroquinone form.
Substitution: It can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have distinct pharmacological properties .
Mechanism of Action
The mechanism of action of isotanshinone I involves several molecular targets and pathways:
Anti-inflammatory: It inhibits the recruitment of neutrophils and promotes the resolution of inflammation by targeting specific signaling pathways.
Anticancer: It induces apoptosis and autophagy in cancer cells by regulating the cell cycle and inhibiting proliferation, invasion, and metastasis
Comparison with Similar Compounds
Isotanshinone I is structurally similar to other tanshinones, such as tanshinone I and tanshinone IIA. it exhibits unique pharmacological profiles:
Tanshinone I: Similar anti-inflammatory and anticancer properties but differs in its specific molecular targets and pathways.
Tanshinone IIA: Known for its cardiovascular benefits, particularly in protecting against ischemia-reperfusion injury
Similar Compounds:
- Tanshinone I
- Tanshinone IIA
- Cryptotanshinone
- Dihydrotanshinone
This compound stands out due to its unique combination of anti-inflammatory and anticancer activities, making it a valuable compound for further research and development.
properties
IUPAC Name |
4,8-dimethylnaphtho[2,1-f][1]benzofuran-7,11-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)18-14(16(13)19)10(2)8-21-18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYKZSUXWBGUGQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC3=C(C2=CC=C1)C(=O)C4=C(C3=O)C(=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What are the potential therapeutic benefits of Isotanshinone I in the context of Alzheimer's disease?
A1: [] this compound, a diterpenoid quinone found in Salvia Miltiorrhiza, exhibits promising anti-amyloidogenic properties. Research suggests that it can interact with aromatic amino acids like phenylalanine, which are present in amyloid-β (Aβ) peptides. This interaction may interfere with the π–π stacking interactions that drive the aggregation of Aβ peptides into amyloid fibrils, a hallmark of Alzheimer’s disease. While further investigation is needed, this potential to inhibit amyloid formation makes this compound an interesting candidate for Alzheimer's disease treatment research. []
Q2: Does this compound exhibit anti-inflammatory effects, and if so, what is the underlying mechanism?
A2: [, , ] Yes, both in vitro and in vivo studies suggest that this compound exhibits anti-inflammatory properties. [, , ] While the exact mechanism is still under investigation, studies point towards its ability to modulate the activity of Kupffer cells, a type of macrophage found in the liver. [, , ] Specifically, this compound appears to inhibit the lipopolysaccharide (LPS)-induced activation and proliferation of Kupffer cells, subsequently reducing the production of pro-inflammatory cytokines like TNFα, IL-6, and IL-8. [, , ] This modulation of the inflammatory response suggests a potential therapeutic application of this compound in inflammatory diseases.
Q3: Are there any structural analogs of this compound with improved anti-inflammatory activity?
A3: [] Yes, research on structural analogs of this compound is ongoing, and several derivatives have demonstrated promising anti-inflammatory effects. [] For instance, a methoxy-substituted Tanshinone analog (compound 39 in the cited study) showed a specific ability to accelerate the resolution of inflammation in a zebrafish model without compromising the organism's host defense mechanisms. [] This finding highlights the potential of structure-activity relationship (SAR) studies in identifying this compound derivatives with enhanced therapeutic profiles for inflammatory diseases.
Q4: What analytical techniques are commonly employed to characterize and quantify this compound?
A4: [, ] Various analytical techniques are employed for the characterization and quantification of this compound. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation. [] For quantification, High-Performance Liquid Chromatography (HPLC) coupled with various detectors, including UV-Vis and mass spectrometry, is frequently used. [] These techniques allow researchers to isolate, identify, and accurately measure the concentration of this compound in complex mixtures and biological samples.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


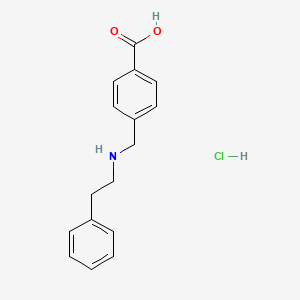

![5-(2-fluorobenzoyl)-4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2780731.png)

![N-(5-(2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2780733.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2780735.png)
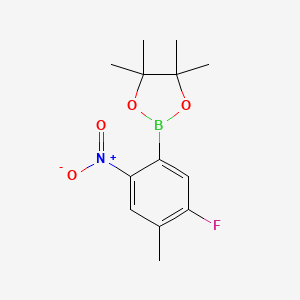
![N-(Dimethylsulfamoyl)-N-methyl-1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-amine](/img/structure/B2780737.png)

![(2Z)-6-bromo-2-{[2-chloro-5-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2780742.png)
